3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid
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Overview
Description
3-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}BENZOIC ACID is a complex organic compound with significant applications in various fields. It is characterized by the presence of a chlorinated benzene ring, a trifluoromethyl group, and a benzenesulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}BENZOIC ACID typically involves multiple steps, including nitration, sulfonation, and amide formation. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using mixed acid within droplet-based microreactors. The optimized reaction conditions include a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, achieving a conversion rate of 83.03% and selectivity of 79.52% .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and safety. The use of acetic anhydride can improve the solubility of intermediates in the organic phase and enhance the absorption of water produced during the reaction, leading to increased conversion rates .
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for nitration, acetic anhydride for improving solubility, and mixed acids for sulfonation. Reaction conditions often involve controlled temperatures and specific ratios of reactants to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, plastics, and herbicides.
Mechanism of Action
The mechanism of action of 3-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzoic acid
- 3-Chloro-4-hydroxybenzotrifluoride
- 2-(Trifluoromethyl)benzyl chloride
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
3-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}BENZOIC ACID is unique due to its combination of a chlorinated benzene ring, a trifluoromethyl group, and a benzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H11ClF3NO5S |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
3-[[2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11ClF3NO5S/c17-12-7-10(16(18,19)20)4-5-13(12)27(25,26)8-14(22)21-11-3-1-2-9(6-11)15(23)24/h1-7H,8H2,(H,21,22)(H,23,24) |
InChI Key |
DEELODXQNYZMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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